GlyT2 Selectivity: >62-Fold Discrimination Over GlyT1 Compared to Oleoyl Glycine
Oleoyl-d-lysine exhibits potent inhibition of human GlyT2a (IC50 = 48.3 nM) while sparing GlyT1b (IC50 >3 µM), yielding a selectivity ratio of >62-fold [1]. In contrast, the structurally simpler oleoyl glycine (NOGly) inhibits GlyT2 with an IC50 of 500 nM, approximately 10-fold less potent [1]. This quantitative improvement in potency and selectivity is critical for minimizing off-target glycinergic modulation.
| Evidence Dimension | GlyT2 inhibitory potency and GlyT1 selectivity |
|---|---|
| Target Compound Data | GlyT2 IC50 = 48.3 nM; GlyT1 IC50 >3 µM |
| Comparator Or Baseline | Oleoyl glycine (NOGly): GlyT2 IC50 = 500 nM; GlyT1 IC50 >30 µM |
| Quantified Difference | Oleoyl-d-lysine is ~10-fold more potent at GlyT2; GlyT1 selectivity window >62-fold |
| Conditions | Xenopus laevis oocytes expressing human GlyT2a and GlyT1b; two-electrode voltage clamp |
Why This Matters
Higher potency and selectivity reduce the required dose and minimize GlyT1-mediated side effects, directly impacting experimental design and therapeutic index.
- [1] Mostyn, S. N., et al. (2019). Journal of Medicinal Chemistry, 62(5), 2466–2484. (Table 1). View Source
